Binding affinity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine to target proteins
Binding affinity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine to target proteins
An In-Depth Technical Guide to Characterizing the Target Protein Binding Affinity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine
Foreword: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibition
The compound 2-(3-chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine belongs to the benzoxazole class of heterocyclic molecules. This scaffold is widely recognized in medicinal chemistry as a "privileged structure," particularly for its ability to function as a hinge-binding motif in the ATP-binding pocket of various protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, benzoxazole derivatives are the subject of intensive research and have been successfully developed as inhibitors for targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and p38α Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8]
This guide provides a comprehensive framework for characterizing the binding affinity of 2-(3-chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine. As direct binding data for this specific molecule is not extensively published, we will proceed by outlining a robust, multi-faceted strategy for its evaluation against plausible and highly relevant kinase targets, such as VEGFR-2 and c-Met, which are known to be modulated by structurally similar compounds.[6][9][10] We will delve into the core principles of binding thermodynamics and kinetics, provide detailed protocols for gold-standard biophysical and biochemical assays, and discuss the synthesis of this data into a coherent and actionable pharmacological profile.
Chapter 1: The Language of Molecular Interactions: Key Affinity and Kinetic Parameters
A thorough understanding of a compound's interaction with its target protein requires quantifying not just if it binds, but how tightly, how quickly, and for how long. These parameters are described by a set of thermodynamic and kinetic constants that form the foundation of drug-target characterization.
1.1 Thermodynamic Descriptors of Binding: Affinity
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Dissociation Constant (Kd): The most fundamental measure of binding affinity, Kd is the equilibrium constant for the dissociation of a ligand-protein complex into its individual components.[11][12] It is defined as the concentration of the compound at which 50% of the target protein's binding sites are occupied at equilibrium.[13] A lower Kd value signifies a higher binding affinity.[12] Kd is an intrinsic, thermodynamic property of the interaction, independent of the functional consequences of binding.[13]
-
Inhibition Constant (Ki): Similar to Kd, the Ki represents the dissociation constant of an inhibitor from an enzyme. The term Ki is specifically used when the binding affinity is determined through functional inhibition assays, and its calculation depends on the mechanism of inhibition (e.g., competitive, non-competitive).[11][14]
-
Half-Maximal Inhibitory Concentration (IC50): The IC50 is a functional measure, representing the concentration of an inhibitor required to reduce a specific biological or biochemical activity (such as enzyme catalysis) by 50%.[12] Unlike Kd, the IC50 value is highly dependent on the specific conditions of the assay, including substrate concentration.[15] For competitive inhibitors, the IC50 can be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration.[16]
1.2 The Energetic Drivers of Binding
The binding affinity (Kd) is a function of the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation: ΔG = ΔH - TΔS .[17]
-
Enthalpy (ΔH): Represents the change in heat upon binding. A negative ΔH indicates an exothermic reaction, typically driven by the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces.[18]
-
Entropy (ΔS): Represents the change in the system's disorder. A positive ΔS can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[18]
1.3 Kinetic Descriptors of Binding: The Time Dimension
The equilibrium constant Kd is a ratio of the kinetic rate constants: Kd = koff / kon .
-
Association Rate Constant (kon): Also known as the "on-rate," this constant describes the speed at which the compound binds to its target.[19]
-
Dissociation Rate Constant (koff): Also known as the "off-rate," this constant describes the speed at which the compound-target complex dissociates.[19]
The concept of residence time (τ) , which is the reciprocal of the off-rate (τ = 1/koff), is increasingly recognized as a critical predictor of a drug's in vivo efficacy and duration of action.[19][20] A compound with a slow koff (long residence time) may maintain its therapeutic effect even when its plasma concentration falls below its Kd.
Chapter 2: Direct and Label-Free Measurement of Binding: Biophysical Approaches
Biophysical methods measure the physical properties of molecules to directly observe binding events without the need for labels or indirect functional readouts. They are the gold standard for determining the intrinsic thermodynamics and kinetics of an interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[21][22] It is considered the gold standard for determining binding affinity and energetics.[17]
The core principle is that binding is an energetic process. By precisely measuring the heat change (ΔH) upon titrating the compound into a solution of the target protein, we can determine the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[18][23] The choice of buffer is critical, as different buffer ionization enthalpies can contribute to the observed heat change; therefore, both the compound and protein must be in an identical, well-matched buffer to isolate the heat of binding.[18][23]
-
Sample Preparation:
-
Express and purify the target kinase (e.g., VEGFR-2 kinase domain) to >95% purity.
-
Prepare a concentrated stock solution of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in 100% DMSO.
-
Crucially, prepare the final dilutions of both the protein and the compound in the exact same, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final DMSO concentration must be precisely matched in both the protein solution (in the sample cell) and the compound solution (in the syringe) to minimize the heat of dilution.[23]
-
Typical starting concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the compound in the syringe (at least 10-fold higher than the protein).[23]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the matched buffer.
-
Load the protein solution into the sample cell (~300 µL) and the compound solution into the injection syringe (~100 µL).
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the compound into the protein solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, ΔH, and stoichiometry (n). The ΔG and TΔS can then be calculated.[17]
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Chapter 3: Probing Functional Inhibition: Biochemical Assays
Biochemical assays measure the effect of the compound on the protein's function, most commonly its enzymatic activity. For kinases, this involves measuring the phosphorylation of a substrate. These assays are essential for determining functional potency (IC50) and are well-suited for high-throughput screening.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [3]It is widely used for kinase activity screening due to its sensitivity and homogeneous (no-wash) format. [24][25]
The assay quantifies the enzymatic phosphorylation of a biotinylated substrate (e.g., a peptide). The product is detected by adding two reagents: a Europium cryptate-labeled anti-phospho-specific antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore), which binds the biotin tag on the substrate. [24]When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength (665 nm). [3]An inhibitor prevents phosphorylation, thus no FRET occurs, and the signal is low. This provides a direct, quantitative measure of kinase inhibition. [26]
-
Reagent Preparation:
-
Prepare a 1x enzymatic reaction buffer supplemented with necessary cofactors (e.g., MgCl2, DTT). [25] * Dilute the target kinase (e.g., p38α MAPK), the biotinylated substrate peptide, and ATP to their working concentrations in the enzymatic buffer.
-
Prepare a serial dilution of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in the enzymatic buffer containing a constant percentage of DMSO.
-
Prepare the detection mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer, which contains EDTA to stop the kinase reaction. [27]
-
-
Kinase Reaction:
-
In a low-volume microplate (e.g., 384-well), add the compound dilutions.
-
Add the kinase and substrate mixture to all wells and incubate briefly at room temperature. [24] * Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature, allowing the enzymatic reaction to proceed in the linear range.
-
-
Detection:
-
Stop the reaction by adding the detection mix to all wells.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Principle of HTRF® Kinase Inhibition Assay.
Fluorescence Polarization (FP) Assay
FP is another powerful homogeneous assay technique used to study molecular interactions in solution. [28]It is particularly useful for competitive binding assays.
The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer"). [29]A small tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When the tracer binds to a much larger protein, its rotation slows dramatically, and it emits polarized light (high FP signal). [30]In a competitive assay, an unlabeled compound competes with the tracer for binding to the protein. As the inhibitor displaces the tracer, the tracer becomes free and tumbles rapidly again, causing a decrease in the FP signal. [31]This dose-dependent decrease in polarization is used to determine the inhibitor's binding affinity.
Chapter 4: Synthesizing the Data for a Complete Binding Profile
No single technique tells the whole story. The true power in characterizing a compound lies in integrating data from orthogonal methods—combining direct biophysical measurements with functional biochemical assays—to build a self-validating and comprehensive profile.
Hypothetical Data Summary
Let's imagine we have tested 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine against three potential kinase targets. The integrated data could be summarized as follows:
| Parameter | Assay | VEGFR-2 | c-Met | p38α MAPK |
| Kd (nM) | ITC | 85 | 1,200 | >10,000 |
| Kd (nM) | SPR | 92 | 1,150 | >10,000 |
| kon (10⁵ M⁻¹s⁻¹) | SPR | 2.1 | 1.5 | Not Determined |
| koff (10⁻³ s⁻¹) | SPR | 1.93 | 17.2 | Not Determined |
| Residence Time (τ) (min) | SPR | ~8.6 | ~1.0 | Not Determined |
| IC50 (nM) | HTRF | 150 | 2,500 | >20,000 |
| ΔH (kcal/mol) | ITC | -8.5 | -4.2 | Not Determined |
| -TΔS (kcal/mol) | ITC | -1.3 | -3.7 | Not Determined |
Interpretation and Insights
-
Potency and Selectivity: The data strongly suggest that the compound is a potent and selective inhibitor of VEGFR-2. The Kd values from ITC and SPR are in close agreement (~90 nM), providing high confidence in the measured affinity. [16]The affinity for c-Met is over 10-fold weaker, and there is negligible binding to p38α MAPK, indicating a favorable selectivity profile.
-
Functional Confirmation: The HTRF IC50 value for VEGFR-2 (150 nM) is consistent with the Kd, confirming that the measured binding translates directly to functional inhibition of the kinase.
-
Kinetic Profile: The SPR data reveals that the compound has a moderately fast on-rate and a slow off-rate for VEGFR-2, resulting in a prolonged residence time of over 8 minutes. [19]This kinetic signature is often desirable in drug candidates as it can lead to a more sustained duration of action in vivo. [20]In contrast, the much faster off-rate for c-Met contributes to its weaker overall affinity.
-
Thermodynamic Drivers: The ITC data for VEGFR-2 binding shows a significant negative enthalpy (ΔH = -8.5 kcal/mol), indicating that the interaction is primarily enthalpy-driven. This suggests that strong, specific contacts like hydrogen bonds are being formed in the binding pocket, which is a hallmark of optimized inhibitors. [18]
Conclusion
The characterization of the binding affinity for a compound like 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is a systematic, multi-technique process. By employing direct biophysical methods such as ITC and SPR alongside functional biochemical assays like HTRF, researchers can move beyond simple potency measurements. This integrated approach provides a deep understanding of the compound's affinity, selectivity, kinetics, and the thermodynamic forces driving the interaction. This detailed pharmacological profile is invaluable for making informed decisions in lead optimization and for ultimately developing safer and more effective targeted therapies.
References
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
Park, Y. et al. (2014). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
-
Technology Networks (2024). Understanding Binding Kinetics To Optimize Drug Discovery. [Link]
-
Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Gator Bio. Why are Binding Kinetics Important?. [Link]
-
Nicoya Lifesciences (2019). Case Study: The Importance of Binding Kinetics in Drug Discovery. [Link]
-
Abdel-Maksoud, M. S. et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. [Link]
-
Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
-
Swinney, D. C. (2009). The role of binding kinetics in therapeutically useful drug action. PubMed. [Link]
-
Guo, D. et al. (2014). The Role of Binding Kinetics in GPCR Drug Discovery. PubMed - NIH. [Link]
-
Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
-
Tolan, A. A. et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]
-
El-Naggar, M. et al. (2018). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. PMC. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. [Link]
-
Md Dom, S. et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]
-
Thabet, A. T. N. et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. MDPI. [Link]
-
ResearchGate. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]
-
EMD Millipore. PI 3-Kinase (Class I) HTRF Assay. [Link]
-
Cho, S. Y. et al. (2010). Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors. PubMed. [Link]
-
Bitesize Bio (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
-
Wilson, A. J. et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Abu-Serie, M. M. & El-Shorbagi, A.-N. A. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. [Link]
-
Uehara, T. et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
Cui, J. et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
-
Navratilova, I. & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
-
Cisbio Bioassays (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]
-
Thabet, A. T. N. et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. [Link]
-
The Science Snail (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
BellBrook Labs (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
-
Guckian, K. M. et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]
-
Bio-Rad Laboratories (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
-
BPS Bioscience. Fluorescence Polarization Assay Kits. [Link]
-
ResearchGate. Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. [Link]
-
Yildiz, O. et al. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. PubMed. [Link]
-
ResearchGate. How can I get binding affinity from Ki,or Kd ,or IC50 ?. [Link]
-
Amir, M. et al. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. PubMed. [Link]
-
Al-Warhi, T. et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. [Link]
-
EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
-
ResearchGate. Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.. [Link]
-
ResearchGate. The representative small-molecule c-Met kinase inhibitors.. [Link]
-
ResearchGate. Selective p38α MAPK inhibitors previously reported for the treatment of AD.. [Link]
-
PubChem. 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. [Link]
-
NextSDS. 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Calorimetry to Quantify Protein-Ligand Binding | IntechOpen [intechopen.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. technologynetworks.com [technologynetworks.com]
- 20. The role of binding kinetics in therapeutically useful drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. m.youtube.com [m.youtube.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 29. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bellbrooklabs.com [bellbrooklabs.com]
- 31. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
